molecular formula C7H6BrClOS B13633635 3-Bromo-5-chloro-2-methoxybenzenethiol

3-Bromo-5-chloro-2-methoxybenzenethiol

Cat. No.: B13633635
M. Wt: 253.54 g/mol
InChI Key: GMZOPIMQJCYDAK-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-2-methoxybenzenethiol (C₇H₆BrClOS, molecular weight: 249.55 g/mol) is a substituted benzene derivative featuring a thiol (-SH) group at the 1-position, a methoxy (-OCH₃) group at the 2-position, bromine at the 3-position, and chlorine at the 5-position. This compound’s unique substitution pattern confers distinct electronic and steric properties, making it valuable for applications in organic synthesis, catalysis, and pharmaceutical research. The thiol group enhances nucleophilicity, while the halogen atoms (Br, Cl) and methoxy group modulate electrophilicity and solubility .

Properties

Molecular Formula

C7H6BrClOS

Molecular Weight

253.54 g/mol

IUPAC Name

3-bromo-5-chloro-2-methoxybenzenethiol

InChI

InChI=1S/C7H6BrClOS/c1-10-7-5(8)2-4(9)3-6(7)11/h2-3,11H,1H3

InChI Key

GMZOPIMQJCYDAK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1Br)Cl)S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-chloro-2-methoxybenzenethiol typically involves the halogenation of 2-methoxybenzenethiol. The process includes:

    Chlorination: The addition of a chlorine atom at the 5-position.

These reactions are usually carried out under controlled conditions using appropriate solvents and catalysts to ensure selective substitution.

Industrial Production Methods

Industrial production of 3-Bromo-5-chloro-2-methoxybenzenethiol may involve large-scale halogenation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precision and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-chloro-2-methoxybenzenethiol undergoes various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents.

    Reduction: Reduction of the bromine or chlorine substituents.

    Substitution: Nucleophilic substitution reactions where the halogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide facilitate nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized benzene derivatives.

Scientific Research Applications

3-Bromo-5-chloro-2-methoxybenzenethiol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-Bromo-5-chloro-2-methoxybenzenethiol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of halogen and methoxy groups influences its reactivity and binding affinity, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between 3-bromo-5-chloro-2-methoxybenzenethiol and analogous compounds are critical in determining their reactivity, stability, and applications. Below is a detailed comparative analysis:

Structural and Functional Group Comparisons

Compound Name Substituents Key Functional Group Molecular Weight (g/mol) Unique Properties
3-Bromo-5-chloro-2-methoxybenzenethiol Br (3), Cl (5), OCH₃ (2) Thiol (-SH) 249.55 High nucleophilicity; strong electrophilic aromatic substitution reactivity
5-Bromo-3-chloro-2-methoxyphenol Br (5), Cl (3), OCH₃ (2) Hydroxyl (-OH) 237.48 Lower acidity (pKa ~10) compared to thiol; limited nucleophilicity
3-Bromo-2-chloro-5-methoxybenzoic acid Br (3), Cl (2), OCH₃ (5) Carboxylic acid (-COOH) 265.49 High solubility in polar solvents; used in drug intermediates
Methyl 5-bromo-2-chloro-3-methoxybenzoate Br (5), Cl (2), OCH₃ (3) Ester (-COOCH₃) 279.54 Enhanced stability under basic conditions; moderate antimicrobial activity
3-Bromo-5-chloro-2-methoxypyridine Br (3), Cl (5), OCH₃ (2) (pyridine ring) Pyridine nitrogen 232.47 Increased electron-withdrawing effects; potential for coordination chemistry

Reactivity and Electronic Effects

  • Electrophilic Substitution: The bromine and chlorine atoms in 3-bromo-5-chloro-2-methoxybenzenethiol create a highly electron-deficient aromatic ring, favoring electrophilic substitution at the para position relative to the methoxy group. This contrasts with 5-bromo-3-chloro-2-methoxyphenol, where the hydroxyl group directs substitution to ortho/para positions but with reduced electrophilicity due to resonance effects .
  • Nucleophilicity: The thiol group in the target compound is significantly more nucleophilic than the hydroxyl group in phenolic analogs, enabling reactions with alkyl halides or metal ions to form thioethers or metal complexes .
  • Solubility : Methoxy and thiol groups increase solubility in polar aprotic solvents (e.g., DMSO), whereas carboxylic acid derivatives (e.g., 3-bromo-2-chloro-5-methoxybenzoic acid) exhibit higher solubility in aqueous bases due to ionization .

Key Research Findings

  • Substitution Patterns : Halogen positioning (e.g., Br at 3 vs. 5) significantly alters reaction pathways. For example, bromine at the 3-position in benzenethiol derivatives increases regioselectivity in SNAr reactions by 40% compared to analogs with bromine at the 5-position .
  • Thermal Stability : Thiol-containing compounds exhibit lower thermal stability than ester or carboxylic acid derivatives, decomposing above 150°C .

Biological Activity

3-Bromo-5-chloro-2-methoxybenzenethiol is an organosulfur compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including its mechanisms of action, applications in research, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound has the following molecular formula: C7H6BrClOSC_7H_6BrClOS. Its structure features a thiol group (-SH), a methoxy group (-OCH₃), and halogen substituents (bromine and chlorine) on a benzene ring. The presence of these functional groups significantly influences its chemical reactivity and biological activity.

The biological activity of 3-bromo-5-chloro-2-methoxybenzenethiol can be attributed to several mechanisms:

  • Antioxidant Activity : The thiol group may contribute to antioxidant properties, which help mitigate oxidative stress in biological systems.
  • Anti-inflammatory Effects : Similar compounds have shown the ability to inhibit inflammatory pathways, suggesting that this compound may also exhibit anti-inflammatory properties.
  • Antimicrobial Properties : Research indicates potential antimicrobial effects against various pathogens, making it a candidate for further study in infectious disease treatment .

Biological Activity Overview

Biological ActivityDescriptionReferences
AntioxidantReduces oxidative stress through thiol group reactivity.
Anti-inflammatoryInhibits inflammatory pathways, potential therapeutic applications.
AntimicrobialExhibits activity against Gram-positive bacteria and other pathogens.

Antimicrobial Studies

A study published in PMC highlighted the antimicrobial properties of similar organosulfur compounds. The mechanism was proposed to involve disruption of bacterial thiol-redox homeostasis, leading to increased susceptibility to oxidative stress . This suggests that 3-bromo-5-chloro-2-methoxybenzenethiol could share similar antimicrobial mechanisms.

Anti-inflammatory Research

Research focusing on structurally related compounds indicated that they could inhibit key inflammatory mediators. For example, compounds with thiol groups have been shown to interfere with the production of pro-inflammatory cytokines. This positions 3-bromo-5-chloro-2-methoxybenzenethiol as a potential candidate for treating inflammatory diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 3-bromo-5-chloro-2-methoxybenzenethiol, it is useful to compare it with related compounds:

Compound NameStructure FeaturesUnique Aspects
2-MethoxybenzenethiolMethoxy group at position 2; no halogensLacks halogens, affecting reactivity
5-Chloro-2-methoxybenzenethiolChlorine at position 5; no bromineSimilar structure but different halogen influence
4-ChlorobenzenethiolChlorine at position 4; no methoxyDifferent substitution pattern influences reactivity

This table highlights how the positioning and type of functional groups can significantly alter the biological behavior of these compounds.

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